4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-(3-isopropoxy-propyl)-benzamide
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Overview
Description
N-[3-(PROPAN-2-YLOXY)PROPYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core, which is often associated with biological activity, and a tetrahydroisoquinoline moiety, known for its presence in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(PROPAN-2-YLOXY)PROPYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Attachment of the Benzamide Core: The tetrahydroisoquinoline intermediate is then coupled with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Introduction of the Propan-2-yloxy Group: The final step involves the alkylation of the benzamide with 3-chloropropan-2-ol in the presence of a base to introduce the propan-2-yloxy group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(PROPAN-2-YLOXY)PROPYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The propan-2-yloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Primary or secondary amines.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to the presence of the tetrahydroisoquinoline moiety.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(PROPAN-2-YLOXY)PROPYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
N-[3-(PROPAN-2-YLOXY)PROPYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE: shares structural similarities with other benzamide derivatives and tetrahydroisoquinoline compounds.
Uniqueness
Structural Features: The combination of the benzamide core and tetrahydroisoquinoline moiety is unique and may confer distinct biological activities.
Biological Activity: Compared to other similar compounds, N-[3-(PROPAN-2-YLOXY)PROPYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE may exhibit unique pharmacological properties due to its specific structure.
This detailed article provides a comprehensive overview of N-[3-(PROPAN-2-YLOXY)PROPYL]-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H30N2O2 |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(3-propan-2-yloxypropyl)benzamide |
InChI |
InChI=1S/C23H30N2O2/c1-18(2)27-15-5-13-24-23(26)21-10-8-19(9-11-21)16-25-14-12-20-6-3-4-7-22(20)17-25/h3-4,6-11,18H,5,12-17H2,1-2H3,(H,24,26) |
InChI Key |
ZSSMKULOPVHPSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2 |
Origin of Product |
United States |
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